molecular formula C18H20N4O4S B2884873 2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1251557-42-2

2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2884873
CAS No.: 1251557-42-2
M. Wt: 388.44
InChI Key: UOKQJJSFWWYITA-UHFFFAOYSA-N
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Description

2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,3-d]pyrimidine core, an isopropyl group, and an ethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the thiazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5,7-dioxo-6-(methyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide
  • 2-[5,7-dioxo-6-(ethyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the ethoxyphenylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-26-14-8-6-5-7-12(14)19-15(23)9-21-13-10-27-20-16(13)17(24)22(11(2)3)18(21)25/h5-8,10-11H,4,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQJJSFWWYITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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